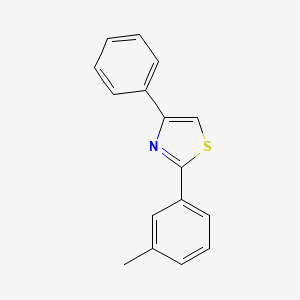
4-Phenyl-2-(m-tolyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-(m-tolyl)thiazole is a heterocyclic organic compound with the molecular formula C16H13NS. It consists of a thiazole ring substituted with a phenyl group at the 4-position and a m-tolyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Mecanismo De Acción
The exact mechanism of action would depend on the specific compound and its intended use. For example, some thiazole compounds might interact with certain enzymes or receptors in the body, leading to changes in cellular function . The biochemical pathways affected would also depend on the specific target of the compound .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would vary based on the specific properties of the compound, including its size, charge, and solubility .
The result of the compound’s action would depend on its mechanism of action and the biochemical pathways it affects . For example, a thiazole compound that acts as an antioxidant might help to neutralize harmful free radicals in the body .
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(m-tolyl)thiazole typically involves the reaction of appropriate thioamides with α-haloketones. One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone under basic conditions to form the thiazole ring . The reaction is usually carried out in ethanol or another suitable solvent with a base such as triethylamine.
Industrial Production Methods: Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-2-(m-tolyl)thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl and tolyl rings, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Phenyl-2-(m-tolyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparación Con Compuestos Similares
- 4-Phenyl-2-(p-tolyl)thiazole
- 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole
- 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole
- 2-Phenyl-4-(4-hydroxyphenyl)thiazole
Comparison: 4-Phenyl-2-(m-tolyl)thiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-(3-methylphenyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-12-6-5-9-14(10-12)16-17-15(11-18-16)13-7-3-2-4-8-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYZJFDPFQNIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-70-5 |
Source


|
| Record name | 2227-70-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
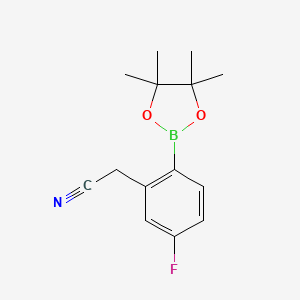
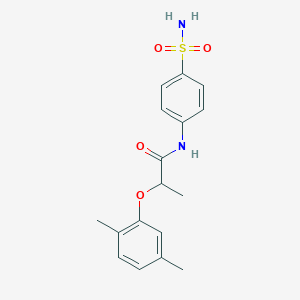
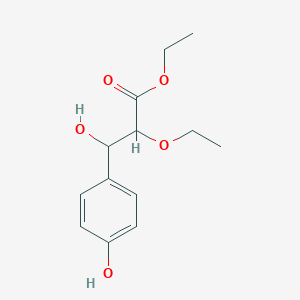
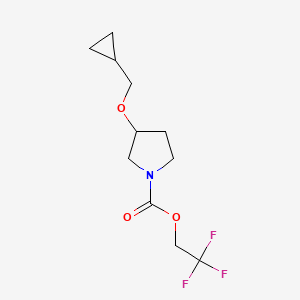
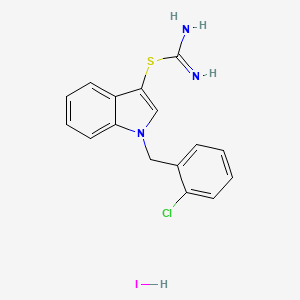

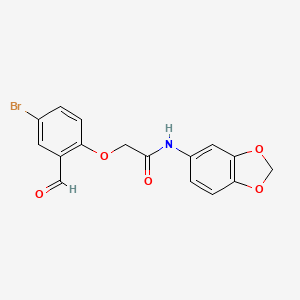
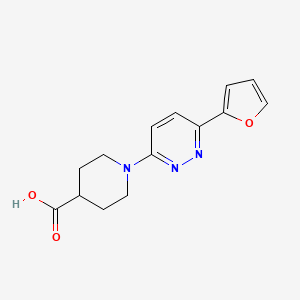
![(1Z)-N'-hydroxy-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanimidamide](/img/structure/B2560125.png)
![1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2560126.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one](/img/structure/B2560128.png)
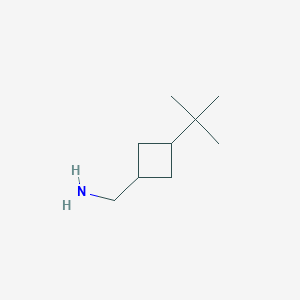

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2560131.png)
